1,6-Bis(difluoromethoxy)naphthalene
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Overview
Description
1,6-Bis(difluoromethoxy)naphthalene is a chemical compound with the molecular formula C12H8F4O2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 6 positions are replaced by difluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(difluoromethoxy)naphthalene can be synthesized using difluorocarbene chemistry. The synthetic routes typically involve the reaction of naphthalene derivatives with difluorocarbene or difluoromethylating agents. One common method is the direct difluoromethylation of naphthalene using a copper(I) difluorocarbene complex . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as N,N-Diisopropylethylamine (DIPEA) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Scientific Research Applications
1,6-Bis(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1,6-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(difluoromethoxy)naphthalene
- 1,5-Bis(difluoromethoxy)naphthalene
- 1,8-Bis(difluoromethoxy)naphthalene
Uniqueness
1,6-Bis(difluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Properties
Molecular Formula |
C12H8F4O2 |
---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
1,6-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-8-4-5-9-7(6-8)2-1-3-10(9)18-12(15)16/h1-6,11-12H |
InChI Key |
ZUUSCWDRSVFNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)F |
Origin of Product |
United States |
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